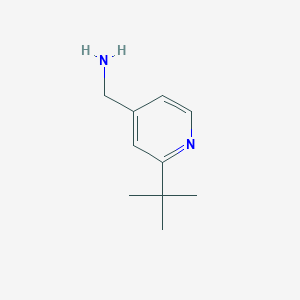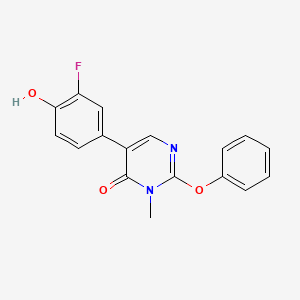
5-(3-fluoro-4-hydroxyphenyl)-3-methyl-2-phenoxypyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-fluoro-4-hydroxyphenyl)-3-methyl-2-phenoxypyrimidin-4-one is a synthetic organic compound characterized by its unique structure, which includes a fluorine atom, a hydroxyl group, and a pyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-fluoro-4-hydroxyphenyl)-3-methyl-2-phenoxypyrimidin-4-one typically involves multi-step organic reactions. One common approach is the condensation of 3-fluoro-4-hydroxybenzaldehyde with 3-methyl-2-phenoxypyrimidin-4-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
5-(3-fluoro-4-hydroxyphenyl)-3-methyl-2-phenoxypyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction can produce an alcohol.
Scientific Research Applications
5-(3-fluoro-4-hydroxyphenyl)-3-methyl-2-phenoxypyrimidin-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Medicine: It has potential as a lead compound for the development of new pharmaceuticals, particularly in targeting specific enzymes or receptors.
Industry: The compound can be utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 5-(3-fluoro-4-hydroxyphenyl)-3-methyl-2-phenoxypyrimidin-4-one involves its interaction with specific molecular targets. The hydroxyl and fluorine groups can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity. The pyrimidinone core can also interact with nucleic acids, potentially affecting gene expression and cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-fluoro-4-hydroxyphenylacetic acid: This compound shares the fluorine and hydroxyl groups but has a different core structure.
3-fluoro-4-hydroxyphenylboronic acid: Similar in functional groups but differs in its boronic acid moiety.
Uniqueness
5-(3-fluoro-4-hydroxyphenyl)-3-methyl-2-phenoxypyrimidin-4-one is unique due to its combination of a pyrimidinone core with fluorine and hydroxyl substituents. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H13FN2O3 |
|---|---|
Molecular Weight |
312.29 g/mol |
IUPAC Name |
5-(3-fluoro-4-hydroxyphenyl)-3-methyl-2-phenoxypyrimidin-4-one |
InChI |
InChI=1S/C17H13FN2O3/c1-20-16(22)13(11-7-8-15(21)14(18)9-11)10-19-17(20)23-12-5-3-2-4-6-12/h2-10,21H,1H3 |
InChI Key |
CBKQKUOXSFRGEA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=CN=C1OC2=CC=CC=C2)C3=CC(=C(C=C3)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


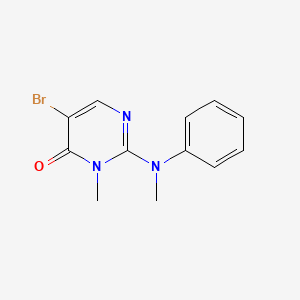
![Methyl 4-({[(4-chlorophenyl)sulfonyl]amino}methyl)benzoate](/img/structure/B13872156.png)
![2-[4-(1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridin-10-yl)piperazin-1-yl]ethanol](/img/structure/B13872180.png)
![6-benzyl-2-(1-methylpyrazol-4-yl)-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13872185.png)
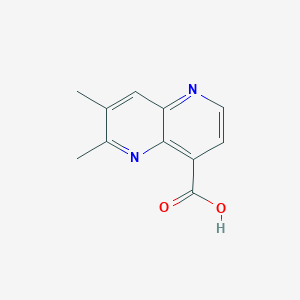

![5-iodo-N-{3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}pyrimidin-2-amine](/img/structure/B13872198.png)
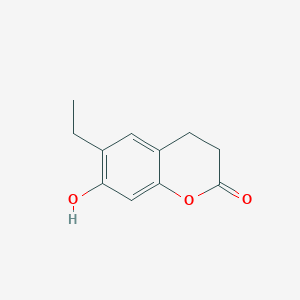
![Benzyl 2-(methoxymethylene)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13872205.png)
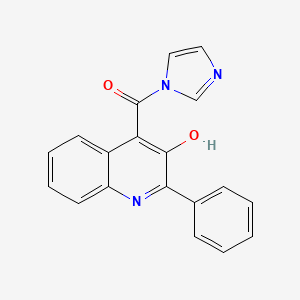

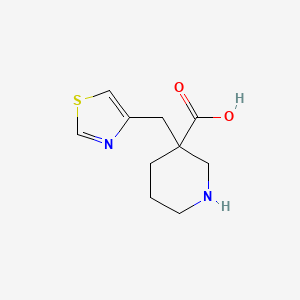
![N-[(2-chloro-6-methoxyquinolin-3-yl)methyl]-N-(2-methoxyethyl)cyclobutanecarboxamide](/img/structure/B13872226.png)
